molecular formula C27H32ClNO2 B2801138 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 122432-19-3

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2801138
CAS No.: 122432-19-3
M. Wt: 438.01
InChI Key: PRKNATWLUIANHG-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound known for its multifunctional properties. Its structure comprises a biphenyl group, a benzylpiperidine moiety, and a propanol chain, making it an intriguing subject for various scientific fields.

Scientific Research Applications

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride has numerous applications in various scientific fields:

  • Chemistry: : Used as a building block for synthesizing more complex organic compounds.

  • Biology: : Studied for its potential effects on biological systems, particularly in neurochemistry.

  • Medicine: : Investigated for its potential therapeutic effects, including as a possible drug candidate for neurological conditions.

  • Industry: : Employed in the manufacturing of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes

This compound is typically synthesized through a multi-step organic reaction. One common route involves the following steps:

  • Formation of 4-Phenyl-4-hydroxybiphenyl: : A biphenyl group is introduced to a phenol derivative.

  • N-Alkylation of Piperidine: : The benzyl group is attached to piperidine via a substitution reaction.

  • Linkage Formation: : The biphenyl derivative and the benzylpiperidine are linked through a propanol chain.

Reaction Conditions

The reaction conditions often involve:

  • Solvents like dichloromethane or acetonitrile.

  • Catalysts such as potassium carbonate.

  • Temperature control ranging from room temperature to 100°C.

Industrial Production Methods

For large-scale production, industrial processes may involve continuous flow reactors, optimizing reaction time and temperature for maximum yield.

Chemical Reactions Analysis

Types of Reactions

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes several types of reactions:

  • Oxidation: : The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

  • Reduction: : The benzylpiperidine can be reduced to a secondary amine.

  • Substitution: : Various functional groups can be substituted at different positions of the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide are used.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Conditions vary depending on the desired product but often involve nucleophiles or electrophiles in solvent systems like ethanol or water.

Major Products Formed

The major products formed from these reactions include biphenyl ketones, secondary amines, and substituted biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-([1,1'-Biphenyl]-4-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

  • 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol

  • 4-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol

Uniqueness

What sets 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride apart is its unique combination of the biphenyl and benzylpiperidine moieties, providing a distinct set of properties and interactions that other similar compounds may not exhibit. These unique structural features contribute to its multifunctional applications and potential as a novel therapeutic agent.

And there you have it—a deep dive into a truly fascinating compound. How does this fit with your expectations?

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO2.ClH/c29-26(20-28-17-15-23(16-18-28)19-22-7-3-1-4-8-22)21-30-27-13-11-25(12-14-27)24-9-5-2-6-10-24;/h1-14,23,26,29H,15-21H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKNATWLUIANHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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